molecular formula C8H11IN2O2 B2466366 1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole-5-carbaldehyde CAS No. 1639858-85-7

1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole-5-carbaldehyde

Cat. No. B2466366
CAS RN: 1639858-85-7
M. Wt: 294.092
InChI Key: QUBYNXKBQIESCC-UHFFFAOYSA-N
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Description

The compound “1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole-5-carbaldehyde” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms. In this particular compound, an ethoxyethyl group is attached at the 1-position and an iodine atom is attached at the 4-position of the pyrazole ring .


Molecular Structure Analysis

The molecular structure of this compound would consist of a pyrazole ring with an iodine atom and an ethoxyethyl group attached. The presence of the iodine atom would make the molecule polar, and the ethoxyethyl group would add some flexibility to the molecule .


Chemical Reactions Analysis

Again, while specific reactions for this compound are not available, pyrazoles in general can undergo a variety of reactions. They can act as ligands in coordination chemistry, undergo substitution reactions at the nitrogen atoms, and participate in various cycloaddition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. The presence of the iodine atom would likely make the compound relatively heavy and polar. The ethoxyethyl group would likely make the compound somewhat soluble in organic solvents .

Scientific Research Applications

Pyrazole Synthesis and Applications

  • Sonogashira-Type Reactions : Pyrazole carbaldehydes, including derivatives similar to 1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole-5-carbaldehyde, have been used in Sonogashira-type cross-coupling reactions. These reactions are crucial in the synthesis of complex organic compounds, including pyrazolo[4,3-c]pyridines, which have potential applications in medicinal chemistry (Vilkauskaitė, Šačkus, & Holzer, 2011).

  • Synthesis of Chalcones : Research on pyrazole carbaldehydes includes the synthesis of chalcones, which are organic compounds with potential applications in pharmaceutical research due to their anti-microbial and anti-oxidant properties (Prasath, Bhavana, Sarveswari, Ng, & Tiekink, 2015).

  • Production of Schiff Bases : Studies have been conducted on the synthesis of Schiff bases from pyrazole carbaldehydes, which are used in various fields, including the development of new materials and in catalysis (Hamed, Abdelhamid, Saad, Elkady, & Elsabee, 2020).

  • Antimicrobial and Antioxidant Activity : Pyrazole carbaldehydes have been synthesized and evaluated for their antimicrobial and antioxidant activities. Such compounds are essential for developing new pharmaceuticals and understanding the biochemical pathways of diseases (Gurunanjappa, Ningappa, & Kariyappa, 2016).

  • Synthesis of Heterocyclic Compounds : Research into pyrazole carbaldehydes has led to the development of methods for synthesizing various heterocyclic compounds, which are pivotal in creating drugs and other functional materials (Baashen, Abdel-Wahab, & El‐Hiti, 2017).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. Pyrazoles are known to have biological activity and are used in medicinal chemistry as building blocks for various drugs .

Safety and Hazards

Based on the structure, this compound could potentially be hazardous. Iodine-containing organic compounds can sometimes be toxic or corrosive. It’s always important to handle chemical compounds with appropriate safety precautions .

properties

IUPAC Name

2-(1-ethoxyethyl)-4-iodopyrazole-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11IN2O2/c1-3-13-6(2)11-8(5-12)7(9)4-10-11/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUBYNXKBQIESCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C)N1C(=C(C=N1)I)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole-5-carbaldehyde

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